

# A Comparative Guide to LDN-193189 and Dorsomorphin: Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LDN-193665	
Cat. No.:	B13440549	Get Quote

For researchers investigating cellular signaling pathways, the choice of a small molecule inhibitor is critical. Dorsomorphin was the first identified small molecule inhibitor of the Bone Morphogenetic Protein (BMP) pathway, but it is known to have significant off-target effects.[1] [2] LDN-193189, a derivative of dorsomorphin, was developed to offer improved potency and selectivity.[3] This guide provides a detailed comparison of their selectivity and potency, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

## **Data Presentation: Potency and Selectivity**

The inhibitory activity of LDN-193189 and dorsomorphin has been quantified against several key kinases. The data clearly illustrates that while both compounds inhibit BMP type I receptors, their selectivity profiles differ significantly. LDN-193189 is a more potent and selective inhibitor of BMP receptors compared to dorsomorphin.[3] Dorsomorphin, on the other hand, is a potent inhibitor of AMP-activated protein kinase (AMPK) and also targets the VEGF type-2 receptor (KDR), highlighting its non-specific nature.[1][4]



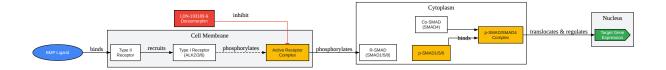
Target Kinase	LDN-193189 IC50 (nM)	Dorsomorphin IC50 (nM)	Dorsomorphin Ki (nM)	Primary Pathway
ALK1 (BMPR-IA)	0.8[5][6]	-	-	BMP Signaling
ALK2 (BMPR-IA)	0.8[5][6], 5[5][7], 40.7[4]	148.1[4]	-	BMP Signaling
ALK3 (BMPR-IA)	5.3[5][6], 30[5][7]	-	-	BMP Signaling
ALK5 (TGFβR-I)	565.0[4]	10,760.0[4]	-	TGF-β Signaling
ALK6 (BMPR-IB)	16.7[5][6]	-	-	BMP Signaling
AMPK	1122.0[4]	234.6[4]	109[8][9][10]	Energy Homeostasis
KDR (VEGFR2)	214.7[4]	25.1[4]	-	Angiogenesis

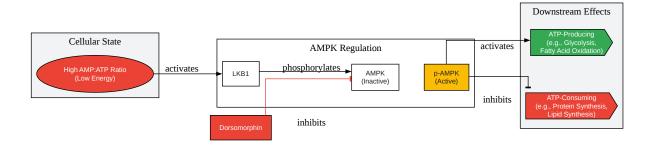
IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Ki (inhibition constant) is another measure of inhibitor potency. A lower value indicates a more potent inhibitor.

## **Signaling Pathways**

To understand the functional consequences of using these inhibitors, it is essential to visualize their targets within their respective signaling cascades.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic
protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of
Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe PMC [pmc.ncbi.nlm.nih.gov]







- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A Comparative Guide to LDN-193189 and Dorsomorphin: Potency and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13440549#ldn-193189-vs-dorsomorphin-selectivity-and-potency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com